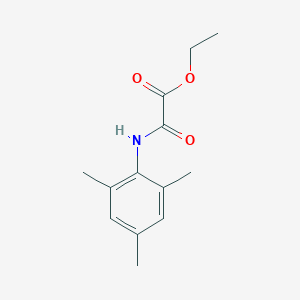

Ethyl 2-(mesitylamino)-2-oxoacetate

Description

Ethyl 2-(mesitylamino)-2-oxoacetate is an α-ketoester derivative featuring a mesitylamino (2,4,6-trimethylphenylamino) substituent. Such compounds are typically synthesized via condensation of substituted anilines with ethyl 2-chloro-2-oxoacetate under mild conditions . Applications include intermediates in pharmaceuticals, agrochemicals, and materials science, though specific data for the mesityl derivative require extrapolation from related structures.

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,4,6-trimethylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-5-17-13(16)12(15)14-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJPCEAIDSDITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(mesitylamino)-2-oxoacetate typically involves the reaction of mesitylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding oxo compounds.

Reduction: Amine derivatives.

Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 2-(mesitylamino)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(mesitylamino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogs and their properties are summarized below:

Key Observations :

- Halogenation : Bromine and chlorine substituents increase molecular weight and polarity, correlating with enhanced biological activity (e.g., anticancer IC50 values of 0.090–0.650 μM for brominated analogs ).

- Electron-Donating Groups : Methoxy groups improve solubility but may reduce electrophilicity at the keto position .

- Heterocyclic Moieties : Pyridine-containing derivatives (e.g., ) exhibit distinct binding profiles due to nitrogen’s lone-pair interactions .

Mesityl Derivative Hypotheses :

- The mesityl group’s bulk may enhance lipid solubility, improving blood-brain barrier penetration.

- Steric shielding could protect the keto group from nucleophilic attack, increasing metabolic stability.

Biological Activity

Ethyl 2-(mesitylamino)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₃H₁₅N₁O₃

- Molecular Weight : 233.27 g/mol

- CAS Number : 79354-30-6

This compound exhibits biological activity primarily through its interaction with various biological molecules and pathways. The compound acts as a substrate in enzymatic reactions, leading to the formation of bioactive intermediates. Its structure allows it to interact with specific receptors and modulate ion channels, influencing cellular processes such as signaling pathways and metabolic functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against several pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial effect | |

| Candida albicans | Significant antifungal activity |

Cytotoxicity and Anticancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. It has demonstrated selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 35 | Inhibits proliferation |

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial properties. The study concluded that this compound could serve as a lead for developing new antibiotics .

- Cytotoxicity Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.